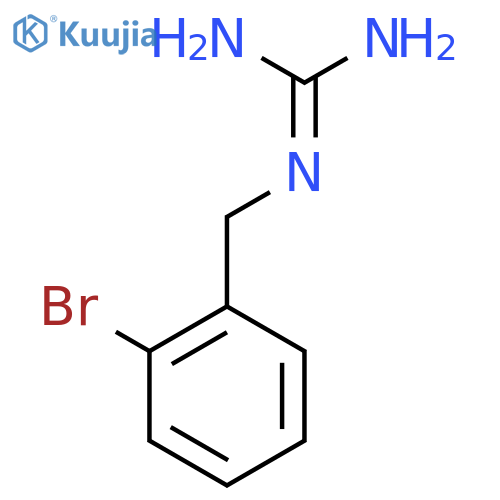

Cas no 3911-38-4 (N-(2-bromophenyl)methylguanidine)

3911-38-4 structure

商品名:N-(2-bromophenyl)methylguanidine

N-(2-bromophenyl)methylguanidine 化学的及び物理的性質

名前と識別子

-

- 2-(2-bromobenzyl)guanidine

- 1-(2-Bromobenzyl)guanidine

- Guanidine, N-[(2-bromophenyl)methyl]-

- (2-Bromobenzyl)guanidine

- 2-[(2-bromophenyl)methyl]guanidine

- N-(2-bromophenyl)methylguanidine

- N-[(2-BROMOPHENYL)METHYL]GUANIDINE

- CHEMBL451945

- (o-Bromobenzyl)guanidine

- EN300-1692584

- 3911-38-4

- SCHEMBL4018473

- MFCD00460581

- STL299686

- AKOS011645352

- DTXSID40192357

- BRN 2937232

- SY340562

- GUANIDINE, (o-BROMOBENZYL)-

- Guanidine, ((2-bromophenyl)methyl)-

-

- MDL: MFCD00460581

- インチ: InChI=1S/C8H10BrN3/c9-7-4-2-1-3-6(7)5-12-8(10)11/h1-4H,5H2,(H4,10,11,12)

- InChIKey: VEWFHMVVHGDNPE-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C(C(=C1)CNC(=N)N)Br

計算された属性

- せいみつぶんしりょう: 227.0059

- どういたいしつりょう: 227.00581g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 166

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1

- トポロジー分子極性表面積: 64.4Ų

じっけんとくせい

- PSA: 61.9

N-(2-bromophenyl)methylguanidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1692584-0.05g |

N-[(2-bromophenyl)methyl]guanidine |

3911-38-4 | 0.05g |

$348.0 | 2023-09-20 | ||

| Enamine | EN300-1692584-0.1g |

N-[(2-bromophenyl)methyl]guanidine |

3911-38-4 | 0.1g |

$364.0 | 2023-09-20 | ||

| Enamine | EN300-1692584-1.0g |

N-[(2-bromophenyl)methyl]guanidine |

3911-38-4 | 1g |

$414.0 | 2023-06-04 | ||

| Enamine | EN300-1692584-0.25g |

N-[(2-bromophenyl)methyl]guanidine |

3911-38-4 | 0.25g |

$381.0 | 2023-09-20 | ||

| Enamine | EN300-1692584-0.5g |

N-[(2-bromophenyl)methyl]guanidine |

3911-38-4 | 0.5g |

$397.0 | 2023-09-20 | ||

| Enamine | EN300-1692584-10.0g |

N-[(2-bromophenyl)methyl]guanidine |

3911-38-4 | 10g |

$1778.0 | 2023-06-04 | ||

| Enamine | EN300-1692584-1g |

N-[(2-bromophenyl)methyl]guanidine |

3911-38-4 | 1g |

$414.0 | 2023-09-20 | ||

| Enamine | EN300-1692584-5.0g |

N-[(2-bromophenyl)methyl]guanidine |

3911-38-4 | 5g |

$1199.0 | 2023-06-04 | ||

| Enamine | EN300-1692584-5g |

N-[(2-bromophenyl)methyl]guanidine |

3911-38-4 | 5g |

$1199.0 | 2023-09-20 | ||

| Enamine | EN300-1692584-2.5g |

N-[(2-bromophenyl)methyl]guanidine |

3911-38-4 | 2.5g |

$810.0 | 2023-09-20 |

N-(2-bromophenyl)methylguanidine 関連文献

-

Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277

-

Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725

-

Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403

-

María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733

-

Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589

3911-38-4 (N-(2-bromophenyl)methylguanidine) 関連製品

- 2034353-56-3(methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-1,2,3triazolo1,5-apyrazine-3-amido}benzoate)

- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)

- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)

- 1354000-22-8(2-[Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol)

- 1326743-67-2(3-(dimethylamino)methyl-1H-indole-4-carboxylic acid hydrochloride)

- 1083175-32-9((2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride)

- 733790-54-0(5-cyclopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol)

- 1904577-98-5(Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate)

- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)

- 1361490-29-0(4,3',4',5'-Tetrachloro-2,3,5,6-tetrafluorobiphenyl)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量